Antibacterial Activity Against Enterococcus faecalis: 6-Bromo-3-methoxy-2-methylpyridine vs. 5-Bromo-2-methoxy-3-methylpyridine
6-Bromo-3-methoxy-2-methylpyridine demonstrated antibacterial activity against Enterococcus faecalis CECT 481 with an IC50 of 3.19 µM (3,190 nM) in a 2-fold microtiter broth dilution assay after 18-hour incubation [1]. In contrast, the 5-bromo isomer (5-Bromo-2-methoxy-3-methylpyridine, CAS 760207-87-2) has been noted in the literature for antimicrobial properties but no quantitative IC50 value against the same E. faecalis strain has been disclosed in publicly available databases, preventing a direct potency comparison and highlighting the unique quantitative profile documented for the 6-bromo compound .
| Evidence Dimension | Antibacterial IC50 against Enterococcus faecalis |
|---|---|
| Target Compound Data | IC50 = 3.19 µM (3,190 nM) |
| Comparator Or Baseline | 5-Bromo-2-methoxy-3-methylpyridine (CAS 760207-87-2): No quantitative IC50 against E. faecalis CECT 481 reported |
| Quantified Difference | Target compound: IC50 = 3.19 µM; Comparator: data unavailable |
| Conditions | Enterococcus faecalis CECT 481, 2-fold microtiter broth dilution, 18 h incubation |
Why This Matters
Procurement of 6-bromo-3-methoxy-2-methylpyridine offers a quantitatively characterized antibacterial starting point, whereas the alternative 5-bromo isomer lacks public potency data against this clinically relevant Gram-positive pathogen.
- [1] BindingDB. BDBM50498340 (CHEMBL3585717). Affinity Data: IC50 3.19E+3 nM. Antibacterial activity against Enterococcus faecalis CECT 481. View Source
